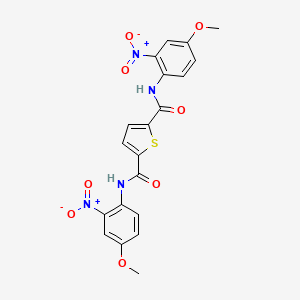

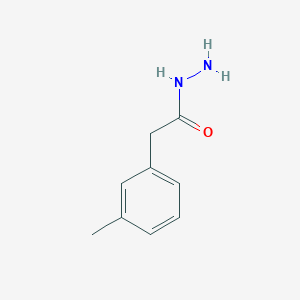

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, has been analyzed. The three substituents vary in the degree of lack of planarity with the central phenyl ring .Chemical Reactions Analysis

For the related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, it has been shown that 4-hydroxyacetanilide forms nitrated and chlorinated products along with varying amounts of dimers when reacted with HOCl/ OCl and PN/CO2 under physiologically relevant conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide” are not available in the sources I found .Applications De Recherche Scientifique

Exchange Interactions and Magnetic Properties

Research on derivatives of thiophene, similar to N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide, has focused on understanding their exchange interactions and magnetic properties. Studies such as by Mitsumori et al. (1995) have explored the interactions between nitronyl nitroxide or iminyl nitroxide radicals attached to thiophene and bithienyl rings. These investigations provide insight into the magnetic behaviors of such compounds, which are of interest for applications in molecular magnets and spintronics. The research indicates potential for utilizing these compounds as multi-monodentate triplet diradical couplers in creating ferrimagnets (Mitsumori, Inoue, Koga, & Iwamura, 1995).

Organic Electronics and Photovoltaics

Compounds with thiophene dicarboxamide units have been investigated for their applications in organic electronics and photovoltaics. Patil et al. (2015) demonstrated the use of a solution-processable, non-fullerene electron acceptor, which includes thiophene units similar to the structure of interest. This material was used in bulk-heterojunction solar cells, showcasing promising efficiency. Such research underscores the relevance of these compounds in developing efficient, non-fullerene acceptors for solar energy conversion (Patil, Gupta, Alford, Ma, Privér, Bilić, Sonar, & Bhosale, 2015).

Electrochemical Applications

Another area of application for derivatives of this compound is in electrochemical devices. Yen and Liou (2009) explored the synthesis of solution-processable near-infrared electrochromic aromatic polyamides based on electroactive moieties. These materials exhibit reversible electrochemical oxidation and show potential for use in electrochromic devices, with applications ranging from smart windows to display technologies. The high contrast ratio and coloration efficiency highlighted in this research suggest significant utility in enhancing the performance of electrochromic materials (Yen & Liou, 2009).

Crystal Engineering and Coordination Polymers

Research on the crystal engineering of coordination polymers incorporating nitro-functionalized thiophene-2,5-dicarboxylate, as conducted by Xue et al. (2015), showcases the potential for creating materials with unique structural and functional properties. These studies provide insights into the design of coordination polymers with varied topologies and functionalities, which can be applied in catalysis, gas storage, and separation technologies (Xue, Li, Ma, & Wang, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N,5-N-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O8S/c1-31-11-3-5-13(15(9-11)23(27)28)21-19(25)17-7-8-18(33-17)20(26)22-14-6-4-12(32-2)10-16(14)24(29)30/h3-10H,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPHAUMJQHOQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)

![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)